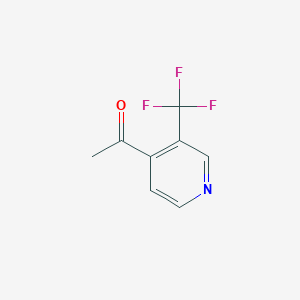
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone” is a chemical compound with the molecular formula C8H6F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group (-CF3) attached at the 3-position and an ethanone group (C2H5O) attached at the 1-position .
Mechanism of Action
Target of Action
The primary targets of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone are currently unknown. This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond
Mode of Action
It’s known that the trifluoromethyl group often contributes to the biological activity of many drugs, possibly by enhancing lipophilicity and metabolic stability .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 233.7±40.0 °C and a density of 1.280±0.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in an inert atmosphere at room temperature . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone in lab experiments is its ability to stabilize protein structures and enhance protein-protein interactions. This compound is also a useful solvent for the preparation of pharmaceuticals and for the study of enzyme mechanisms. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are many potential future directions for the use of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone in scientific research. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the study of the antiviral and anticancer properties of this compound and its derivatives. Additionally, there is potential for the use of this compound in the development of new pharmaceuticals and in the study of protein folding and aggregation.
Synthesis Methods
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone can be synthesized using various methods, including the reaction of 4-chloro-3-trifluoromethylpyridine with ethyl acetate in the presence of a base, such as potassium carbonate. This method results in the formation of this compound with a yield of up to 90%. Another method involves the reaction of 4-trifluoromethylpyridine with ethyl chloroformate in the presence of a base, such as triethylamine. This method yields this compound with a higher purity.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the synthesis of various compounds, including pyridines, pyrimidines, and pyrazines. This compound is also used as a solvent for the preparation of pharmaceuticals and as a tool for the study of enzyme mechanisms.
properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-4-7(6)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNZLXMNYEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245522-62-6 |
Source


|
| Record name | 1-[3-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


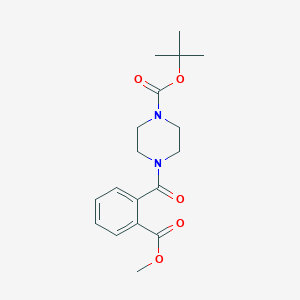

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
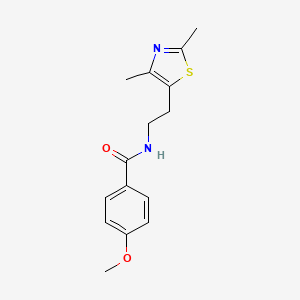
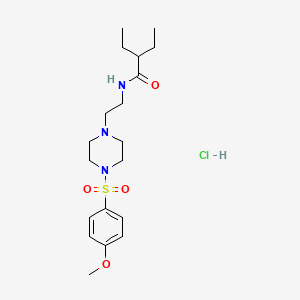
![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
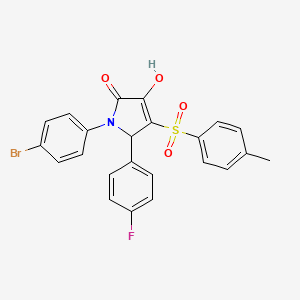
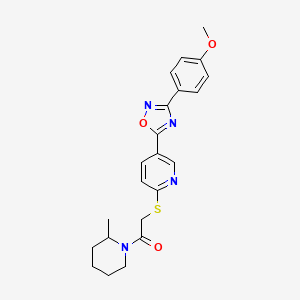
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)